Sodium (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
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Overview
Description
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a sodium ion, a tert-butoxycarbonyl (Boc) protecting group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The protected piperazine is then carboxylated to introduce the carboxylate group. This can be done using carbon dioxide (CO2) under high pressure and temperature conditions.
Neutralization: The resulting carboxylic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylate group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents.
Major Products Formed
Substitution Reactions: Various substituted piperazine derivatives.
Deprotection Reactions: Free piperazine-2-carboxylate.
Coupling Reactions: Amides or esters depending on the reactants used.
Scientific Research Applications
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the piperazine ring. The carboxylate group can form ionic interactions with positively charged residues in proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Sodium ®-4-(tert-butoxycarbonyl)piperidine-2-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Sodium ®-4-(tert-butoxycarbonyl)morpholine-2-carboxylate: Contains a morpholine ring instead of piperazine.
Sodium ®-4-(tert-butoxycarbonyl)azepane-2-carboxylate: Features an azepane ring.
Uniqueness
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to its specific combination of a piperazine ring and a Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H17N2NaO4 |
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Molecular Weight |
252.24 g/mol |
IUPAC Name |
sodium;(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
LVUJZMLWSOMDQT-OGFXRTJISA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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